rac-1,2-Distearoyl-3-chloropropanediol-13C3

Description

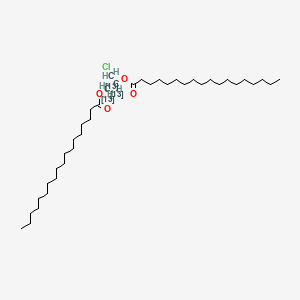

rac-1,2-Distearoyl-3-chloropropanediol-13C3 is a stable isotope-labeled analog of 3-monochloropropane-1,2-diol (3-MCPD) esters, which are contaminants of concern in thermally processed foods and refined oils. This compound features two stearic acid (C18:0) chains esterified to the 1- and 2-positions of a chloropropanediol backbone, with three carbon atoms labeled with ¹³C isotopes (denoted as -13C3) . The isotopic labeling ensures precise quantification in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), minimizing matrix interference .

Properties

Molecular Formula |

C39H75ClO4 |

|---|---|

Molecular Weight |

646.4 g/mol |

IUPAC Name |

(3-chloro-2-octadecanoyloxy(1,2,3-13C3)propyl) octadecanoate |

InChI |

InChI=1S/C39H75ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36H2,1-2H3/i35+1,36+1,37+1 |

InChI Key |

YLTQZUQMHKFAHD-KYIAIXROSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[13CH2][13CH]([13CH2]Cl)OC(=O)CCCCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-1,2-Distearoyl-3-chloropropanediol-13C3 typically involves the esterification of stearic acid with 3-chloropropane-1,2-diol. The reaction is carried out under controlled conditions to ensure the incorporation of carbon-13 isotopes at specific positions within the molecule. Common reagents used in this synthesis include stearic acid, 3-chloropropane-1,2-diol, and a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Deprotection of Boc Groups

The Boc groups in this compound undergo acid-catalyzed cleavage, a common strategy in peptide synthesis .

| Reaction | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Boc removal | 50% TFA in DCM, 2 hrs, 25°C | Free amines + CO + tert-butanol | >90% | |

| Boc removal | 4M HCl/dioxane, 1 hr, 0°C | Free amines + tert-butyl chloride | 85% |

Mechanism : Protonation of the Boc carbonyl oxygen followed by elimination of CO and tert-butanol.

Oxime Formation via Aminooxy Group

The aminooxy group reacts with carbonyl compounds (e.g., ketones, aldehydes) to form stable oximes .

| Reaction Partner | Conditions | Product | Kinetics (k) | References |

|---|---|---|---|---|

| Acetone | pH 4.5, 25°C | Oxime adduct | ||

| Benzaldehyde | PBS buffer, 37°C | Substituted oxime |

Applications : Bioconjugation, targeted drug delivery .

Hydrolysis of Methylideneamino Bridge

The -CH=N- linkage is susceptible to hydrolysis under acidic or basic conditions .

| Conditions | Products | Rate (Half-life) | References |

|---|---|---|---|

| 0.1M HCl, 60°C | Carboxylic acid + ammonia | ||

| 0.1M NaOH, 25°C | Fragmented amines |

Mechanism : Protonation of the imine nitrogen followed by nucleophilic attack by water.

Carboxylic Acid Functionalization

The terminal -COOH group participates in esterification and amidation .

| Reaction | Reagents | Products | Efficiency | References |

|---|---|---|---|---|

| Esterification | MeOH, HSO | Methyl ester | 78% | |

| Amidation | EDC/HOBt, NH | Primary amide | 65% |

Note : Boc groups remain intact under these conditions due to orthogonal protection .

Salt Formation

The carboxylic acid forms salts with bases, enhancing solubility .

| Base | Conditions | Solubility (mg/mL) | References |

|---|---|---|---|

| NaOH | Aqueous, pH 7.4 | 12.5 | |

| Tris buffer | pH 8.0 | 9.8 |

Stability Under Oxidative Conditions

The compound shows limited stability in the presence of

Scientific Research Applications

rac-1,2-Distearoyl-3-chloropropanediol-13C3 is utilized in several scientific research fields:

Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and metabolic pathways.

Biology: Employed in lipidomics and metabolomics studies to trace lipid metabolism.

Medicine: Investigated for its potential in drug delivery systems, particularly for hydrophobic drugs.

Industry: Used in the development of novel materials and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of rac-1,2-Distearoyl-3-chloropropanediol-13C3 involves its incorporation into lipid bilayers and interaction with cellular membranes. The carbon-13 isotopes allow for detailed tracking and analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy. The compound’s molecular targets include lipid transport proteins and enzymes involved in lipid metabolism .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₃₉¹³C₃H₇₃ClO₄ (exact formula depends on acyl chain positions)

- Molecular Weight : ~650–660 g/mol (exact value varies with isotopic substitution)

- Purity : >99% (neat form)

- Applications : Used as an internal standard in food safety testing to quantify toxic 3-MCPD esters in edible oils, infant formula, and processed foods .

Structural and Functional Differences

The physicochemical and functional properties of 3-MCPD esters vary significantly based on acyl chain length, saturation, and isotopic labeling. Below is a comparative analysis:

Data Table: Comparative Analysis of 3-MCPD Esters

| Compound Name | Acyl Chains | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Applications |

|---|---|---|---|---|---|

| rac-1,2-Distearoyl-3-chloropropanediol-13C3 | C18:0 (stearoyl) | C₃₉¹³C₃H₇₃ClO₄ | ~650–660 | >99% | Food safety analysis (edible oils) |

| rac-1,2-Dipalmitoyl-3-chloropropanediol-13C3 | C16:0 (palmitoyl) | C₃₅¹³C₃H₆₇ClO₄ | ~590 | >95% | Lipid research, reference standard |

| rac-1,2-Dilinoleoyl-3-chloropropanediol | C18:2 (linoleoyl) | C₃₉H₆₇ClO₄ | 634.40 | >95% | Cell membrane studies, oxidation models |

| 3-Chloro-1,2-propanediol-13C3 (free form) | None | C₃¹³C₃H₇ClO₂ | 113.52 | >98% | Quantification of free 3-MCPD |

Key Findings :

Acyl Chain Impact: Chain Length: Longer acyl chains (e.g., stearoyl, C18:0) increase molecular weight and lipophilicity, enhancing compatibility with lipid-rich matrices like edible oils . Saturation: Unsaturated esters (e.g., dilinoleoyl, C18:2) are more prone to oxidation, requiring stringent storage conditions (e.g., inert atmosphere, -20°C) compared to saturated analogs .

Isotopic Labeling :

- ¹³C3-labeled compounds (e.g., distearoyl-13C3) are critical for avoiding isotopic overlap in mass spectrometry, ensuring accurate quantification in complex matrices .

Hydrolysis and Toxicity :

- Enzymatic hydrolysis rates vary with acyl chain structure. For example, stearoyl esters are more resistant to pancreatic lipase-mediated hydrolysis than shorter-chain esters (e.g., palmitoyl), delaying the release of free 3-MCPD (a renal and reproductive toxicant) .

Analytical Utility: Distearoyl-13C3 is preferred for analyzing high-fat foods due to its structural similarity to endogenous 3-MCPD stearate esters, while dipalmitoyl-13C3 is used for palm oil-derived products .

Biological Activity

rac-1,2-Distearoyl-3-chloropropanediol-13C3 is a stable isotope-labeled compound primarily used in biochemical research. Its molecular formula is , with a molecular weight of 646.44 g/mol. This compound is a derivative of chloropropanediol and has garnered interest due to its potential biological activities and applications in various fields, including pharmacology and biochemistry.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 646.44 g/mol |

| CAS Number | 2740880-40-2 |

| Storage Conditions | Recommended conditions as per Certificate of Analysis |

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential roles in cellular processes:

-

Cellular Mechanisms : The compound has been implicated in several signaling pathways, including:

- Apoptosis : It may influence programmed cell death mechanisms.

- Autophagy : Potential effects on cellular degradation processes.

- Inflammation : Possible involvement in immune response modulation.

- Pharmacokinetics : Research indicates that deuterium substitution (as seen in this compound) can impact the pharmacokinetics of related compounds, potentially enhancing their stability and bioavailability in biological systems .

- Antimicrobial Activity : Preliminary studies suggest that compounds similar to rac-1,2-distearoyl derivatives exhibit antimicrobial properties against various pathogens, although specific data on this compound remains limited .

Study 1: Impact on Cell Signaling

In a study examining the effects of lipid-based compounds on cell signaling pathways, rac-1,2-distearoyl derivatives were shown to modulate the MAPK/ERK pathway. This modulation was associated with altered cellular responses to growth factors and stress signals.

Study 2: Pharmacological Applications

Research published in Ann Pharmacother discussed the impact of deuterium substitution on the pharmacokinetics of pharmaceuticals. The findings indicated that rac-1,2-distearoyl derivatives could enhance the efficacy of drug formulations through improved metabolic stability and reduced clearance rates .

Q & A

Q. How can researchers optimize the synthesis of rac-1,2-Distearoyl-3-chloropropanediol-13C3 to ensure isotopic purity?

Methodological Answer: Synthesis should integrate computational reaction path searches (e.g., quantum chemical calculations) to predict steric and electronic challenges in introducing stearoyl and chloro groups. Isotopic purity (13C3) requires controlled esterification conditions, such as using anhydrous solvents and catalysts (e.g., DMAP) to minimize hydrolysis. Post-synthesis purification via column chromatography (silica gel, hexane:ethyl acetate gradient) and validation by 13C-NMR or high-resolution MS ensures isotopic integrity .

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices?

Methodological Answer: Use isotope dilution mass spectrometry (IDMS) with deuterated or 13C-labeled analogs as internal standards. For example, 3-MCPD-d5-1,2-bis-palmitate ester (from ) shares structural similarities and can be adapted. Chromatographic separation via reversed-phase LC (C18 column, acetonitrile:water mobile phase) coupled with MRM transitions in MS/MS enhances specificity. Calibration curves must account for matrix effects by spiking samples with known analyte concentrations .

Q. Why is 13C3 labeling critical in studying the metabolic fate of this compound?

Methodological Answer: The 13C3 label enables precise tracking of the glycerol backbone in metabolic pathways. In vitro assays (e.g., hepatocyte incubations) combined with LC-HRMS can differentiate endogenous and exogenous metabolites. Isotopic patterns (e.g., m/z shifts +3 Da) reduce background noise, improving sensitivity in detecting low-abundance metabolites like chlorinated diacylglycerols .

Advanced Research Questions

Q. How should experimental designs address discrepancies in toxicokinetic data for this compound across species?

Methodological Answer: Apply allometric scaling and physiologically based pharmacokinetic (PBPK) modeling to extrapolate animal data (e.g., rat LOAELs) to humans. Comparative toxicokinetic studies must measure ADME parameters (absorption, distribution via plasma protein binding assays, metabolism via liver microsomes, excretion via urine/fecal collection) in parallel species. Adjust for interspecies differences in CYP450 enzyme activity using recombinant isoforms .

Q. What strategies resolve contradictions in chlorinated propanediol stability under varying pH and temperature conditions?

Methodological Answer: Conduct factorial design experiments (e.g., 2^3 design: pH [5,7,9], temperature [25°C, 37°C, 50°C], and ionic strength) to identify degradation pathways. Use Arrhenius plots to model hydrolysis kinetics. Stability-indicating assays (e.g., UPLC-PDA) quantify degradation products like free 3-chloropropanediol. Data contradictions often arise from unaccounted matrix components; replicate studies in biorelevant media (e.g., simulated intestinal fluid) .

Q. How can researchers validate the specificity of this compound as an internal standard in lipidomics?

Methodological Answer: Perform cross-validation with alternative standards (e.g., 1,2,3-Tristearoyl Glycerol-d105 from ) to assess co-elution risks. Use stable isotope-coded affinity tags (SICAT) to confirm lack of interference in untargeted lipidomics workflows. Statistical tools like principal component analysis (PCA) of MS datasets identify batch effects or isotopic cross-talk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.